molecular formula C5H8N2O2S B13122630 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one

5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B13122630
M. Wt: 160.20 g/mol
InChI Key: IJDFNVIRWAZFRX-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyethylamine with carbon disulfide and hydrazine hydrate, followed by oxidation. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Ethanol or water

    Catalyst: Acidic or basic catalysts, depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazoles.

    Substitution: Formation of various substituted thiadiazoles depending on the substituent used.

Scientific Research Applications

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyethyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar methoxyethyl functionality.

    1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate: A compound with similar structural features.

Uniqueness

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-(2-methoxyethyl)-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H8N2O2S/c1-9-3-2-4-6-7-5(8)10-4/h2-3H2,1H3,(H,7,8)

InChI Key

IJDFNVIRWAZFRX-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NNC(=O)S1

Origin of Product

United States

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